molecular formula C21H16F3N3O2 B2935589 2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol CAS No. 1638211-04-7

2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol

Cat. No. B2935589
CAS RN: 1638211-04-7
M. Wt: 399.373
InChI Key: YBRHGNCGFMRGSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol is a useful research compound. Its molecular formula is C21H16F3N3O2 and its molecular weight is 399.373. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Influenza Virus Inhibition

ML303 has been identified as a potent inhibitor of the influenza viral protein NS1, with an IC50 value of 155 nM . The NS1 protein is known to enhance virulence by inhibiting host cell immune responses, including the expression of IFN-β, and by regulating the synthesis, splicing, and translation of viral RNA. This makes ML303 a potential candidate for antiviral drug development, specifically targeting the influenza virus.

β-Galactosidase Activity Detection

The compound has applications in the detection of β-galactosidase (β-Gal) activity in vivo, utilizing fluorescent sensors . β-Gal is a lysosomal hydrolytic enzyme crucial in the catalytic hydrolysis of glycosidic bonds, transforming lactose into galactose. Abnormal levels of β-Gal are associated with various diseases, including ganglioside deposition and primary ovarian cancer. Advances in molecular design strategies for fluorescent probes that include ML303 can enhance detection accuracy, which is vital for disease diagnosis and monitoring.

Charged Aerosol Detection

ML303 may influence the uniformity of analyte response in charged aerosol detection (CAD) systems. CAD is used in various analytical applications, including pharmaceutical and environmental analysis, where uniform response is critical for accurate quantification . The compound’s properties could be leveraged to study factors affecting CAD response, such as mobile phase composition and analyte volatility.

Neuronal Cell Culture

In the field of neuroscience, ML303 could be used to optimize neuronal cell culture media formulations. The compound’s properties might contribute to the survival, electrophysiological activity, and functional maturity of primary rodent and human stem cell-derived neurons when used with appropriate supplements . This application is essential for research into neurological diseases and the development of neuropharmacological agents.

DNA Binding and Cleavage

ML303 has potential use in the selection of various cell cultures, including mammalian, insect, yeast, bacterial, and plant cells. It acts by binding to and cleaving DNA, which leads to cell death. This property is particularly useful in genetic engineering and molecular biology for the selection of cells that have incorporated specific genetic constructs .

Antiviral and Anticancer Research

The structural features of ML303, particularly the pyrazolopyridine moiety, are common in compounds with antiviral and anticancer activities. Research into indole derivatives, which share structural similarities with ML303, has shown a wide range of biological activities, including antiviral and anticancer properties . This suggests that ML303 could be a valuable scaffold for the development of new therapeutic agents in these fields.

Mechanism of Action

Target of Action

ML303, also known as “2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol” or “NCGC00248767-01”, is primarily an antagonist of the influenza virus nonstructural protein 1 (NS1) . NS1 is a multifunctional protein that plays a crucial role in enhancing the virulence of the influenza virus .

Mode of Action

ML303 interacts with its target, NS1, by inhibiting its function . The inhibition of NS1 leads to a decrease in the virulence of the influenza virus, thereby reducing the severity of the infection . The IC90 value of ML303 is 155 nM, indicating its potent inhibitory action .

Biochemical Pathways

The primary biochemical pathway affected by ML303 is the influenza virus replication process . NS1 is known to enhance virulence by inhibiting host cell immune responses, including the expression of IFN-b, and regulating the synthesis, splicing, and translation of viral RNA . By inhibiting NS1, ML303 disrupts these processes, thereby affecting the replication and spread of the influenza virus .

Pharmacokinetics

The solubility of ml303 in dmso is reported to be 20 mg/ml , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of ML303’s action primarily involve the restoration of IFN-β mRNA levels in MDCK cells . This restoration is a result of the inhibition of NS1, which normally suppresses the host’s immune response . Therefore, ML303’s action leads to a reduction in the virulence of the influenza virus and potentially aids in the recovery from the infection .

properties

IUPAC Name

2-methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRHGNCGFMRGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=CC(=C12)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of ML303 against influenza virus?

A: ML303 targets the Non-Structural 1 (NS1) protein of influenza A virus. [] While the precise mechanism is not fully elucidated in the provided abstracts, ML303 is shown to restore NS1-inhibited expression of interferon mRNA, suggesting interference with NS1's ability to suppress host immune response. [] Normally, NS1 inhibits interferon production, thereby hindering the host's ability to fight the virus. [] By counteracting this function, ML303 may boost the host's innate immune response to control the infection.

Q2: What is the structure of ML303 and are there any insights into its Structure-Activity Relationship (SAR)?

A: ML303 is described as 2-Methoxy-4-[3-methyl-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-4-yl]phenol. [] The research mentions the development of SAR around this chemical series by evaluating the ability of analogs to inhibit influenza A/PR/8/34 virus replication in MDCK cells. [] This suggests that modifications to the ML303 scaffold were explored, but specific details on the SAR findings are not provided in the abstracts.

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